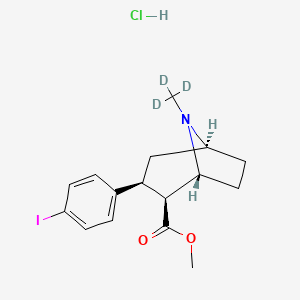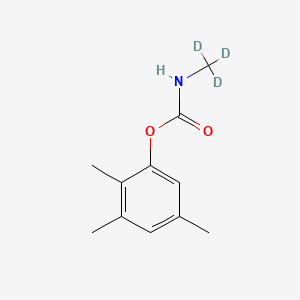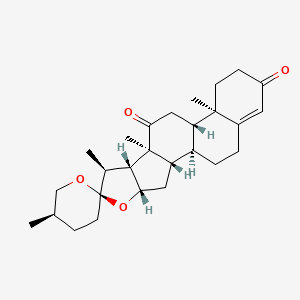
(25R)-Spirost-4-ene-3,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(25R)-Spirost-4-ene-3,12-dione is a natural product known for its inhibitory effects on neutrophil superoxide anion production and histamine release from mast cells . It is a compound with significant biological activity, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (25R)-Spirost-4-ene-3,12-dione typically involves the extraction from natural sources, particularly plants belonging to the Polygonaceae family . The compound can be isolated using chromatographic techniques, and its purity can be confirmed through various analytical methods such as HPLC, NMR, and mass spectrometry .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as the compound is primarily obtained from natural sources. advancements in synthetic biology and chemical engineering may pave the way for more efficient production methods in the future.
Analyse Chemischer Reaktionen
Types of Reactions
(25R)-Spirost-4-ene-3,12-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
(25R)-Spirost-4-ene-3,12-dione has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on cellular processes, particularly in relation to inflammation and immune response.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-allergic properties.
Industry: Utilized in the development of natural product libraries for drug discovery and development.
Wirkmechanismus
The mechanism of action of (25R)-Spirost-4-ene-3,12-dione involves its interaction with molecular targets such as neutrophils and mast cells. The compound inhibits the production of superoxide anions by neutrophils and the release of histamine from mast cells, thereby exerting its anti-inflammatory and anti-allergic effects . The exact molecular pathways involved are still under investigation, but it is believed that the compound modulates signaling pathways related to oxidative stress and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spirosol-5-en-3-ol: Another spirostane derivative with similar biological activities.
Solasodine: A steroidal alkaloid with anti-inflammatory properties.
Diosgenin: A steroid sapogenin with various pharmacological effects.
Uniqueness
(25R)-Spirost-4-ene-3,12-dione is unique due to its specific inhibitory effects on neutrophil superoxide anion production and histamine release from mast cells. This makes it a valuable compound for studying inflammatory and allergic responses, as well as for potential therapeutic applications .
Eigenschaften
Molekularformel |
C27H38O4 |
|---|---|
Molekulargewicht |
426.6 g/mol |
IUPAC-Name |
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-10,16-dione |
InChI |
InChI=1S/C27H38O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h11,15-16,19-22,24H,5-10,12-14H2,1-4H3/t15-,16+,19-,20+,21+,22+,24+,25+,26-,27-/m1/s1 |
InChI-Schlüssel |
ZVWYBBDTSJOAHD-HGMFYQPQSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CCC6=CC(=O)CC[C@]56C)C)C)OC1 |
Kanonische SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6=CC(=O)CCC56C)C)C)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



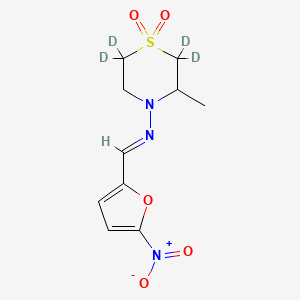
![3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12410776.png)
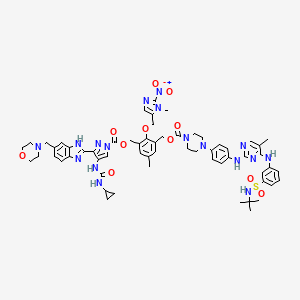

![(2R,4R,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12410797.png)
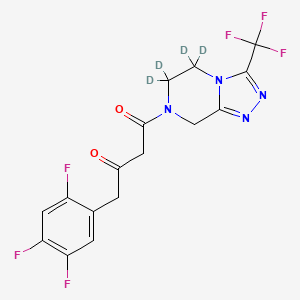
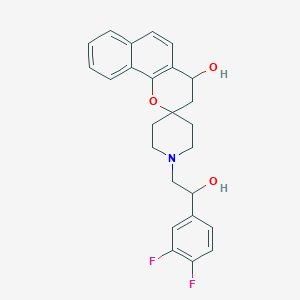

![1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole](/img/structure/B12410828.png)
